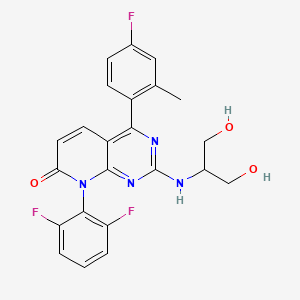

Dilmapimod

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

See also: this compound Tosylate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVNHOYNEHYKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318338 | |

| Record name | Dilmapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444606-18-2 | |

| Record name | Dilmapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444606-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilmapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444606182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dilmapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DILMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3238VQW0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dilmapimod's Mechanism of Action in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dilmapimod (also known as SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that governs the production of pro-inflammatory mediators. By targeting the p38 MAPK pathway, this compound effectively suppresses the inflammatory response, offering a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols for assessing its activity, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Central to this network is the p38 MAPK pathway, which is activated by a variety of extracellular stimuli, including cytokines, Toll-like receptor (TLR) agonists, and cellular stress.[1][2] Activation of the p38 MAPK cascade leads to the phosphorylation and activation of downstream targets, ultimately resulting in the increased expression of pro-inflammatory genes.[3]

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of p38 MAPK.[4][5][6] This inhibition prevents the downstream signaling events that are crucial for the production of key inflammatory mediators.

The p38 MAPK signaling pathway in inflammation can be visualized as follows:

Quantitative Effects on Inflammatory Markers

Clinical and preclinical studies have demonstrated this compound's ability to significantly reduce the levels of key inflammatory markers. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Sputum Inflammatory Markers in Healthy Volunteers Exposed to Ozone [7]

| Marker | Treatment Group | Mean Reduction vs. Placebo | Statistical Significance |

| Myeloperoxidase (MPO) | This compound 25 mg | Statistically significant reduction | p < 0.05 |

| Interleukin-8 (IL-8) | This compound 25 mg | Statistically significant reduction | p < 0.05 |

| Neutrophils | This compound 25 mg | 31% (non-significant) | Not specified |

| Neutrophils | This compound 5 mg | 26% (non-significant) | Not specified |

Table 2: Effect of this compound on Systemic Inflammatory Markers and Gene Expression in COPD Patients [1][2]

| Marker/Gene | Treatment Group | Observation |

| C-reactive protein (CRP) | This compound | Reduction in plasma levels |

| Fibrinogen | This compound | Reduction in plasma levels |

| STAT1 mRNA | This compound | Regulated |

| MMP-9 mRNA | This compound | Regulated |

| CAV1 mRNA | This compound | Regulated |

| IL-1β mRNA | This compound | Regulated |

Table 3: Effect of this compound on Inflammatory Markers in Severe Trauma Subjects at Risk for ARDS [8]

| Marker | Treatment Group | Observation |

| Interleukin-6 (IL-6) | This compound 10 mg (24h infusion) | Most different from placebo |

| C-reactive protein (CRP) | This compound 10 mg (24h infusion) | Most different from placebo |

| Interleukin-8 (IL-8) | This compound 10 mg (24h infusion) | Most different from placebo |

| Soluble TNF receptor 1 | This compound 10 mg (24h infusion) | Most different from placebo |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

p38 MAPK Activity Assay (In Vitro Kinase Assay)

This assay measures the ability of this compound to directly inhibit the enzymatic activity of p38 MAPK.

Principle: Active p38 MAPK is immunoprecipitated from cell lysates and then incubated with a specific substrate (e.g., ATF-2) and ATP. The phosphorylation of the substrate is then quantified, typically by Western blotting using a phospho-specific antibody.

Methodology:

-

Cell Lysate Preparation:

-

Culture appropriate cells (e.g., monocytes, macrophages) and stimulate with a known p38 MAPK activator (e.g., LPS, sorbitol) for a specified time.

-

Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation of p38 MAPK:

-

Incubate the cell lysate with an antibody specific for the phosphorylated (active) form of p38 MAPK (anti-phospho-p38) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer.

-

Add the substrate (e.g., recombinant ATF-2 protein) and ATP to initiate the kinase reaction.

-

In parallel, set up reactions containing varying concentrations of this compound to determine its inhibitory effect.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Detection of Substrate Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities of the phosphorylated substrate.

-

Calculate the percentage of inhibition of p38 MAPK activity by this compound at each concentration and determine the IC50 value.

-

Measurement of Inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of specific cytokines in biological samples.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (conjugated to an enzyme) is then added, which binds to the captured cytokine. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

Methodology:

-

Plate Coating:

-

Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-6) diluted in coating buffer.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Add standards (recombinant cytokine at known concentrations) and samples (e.g., plasma, cell culture supernatant) to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the target cytokine.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Wash the plate.

-

Add a streptavidin-HRP conjugate.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Substrate Development:

-

Wash the plate.

-

Add a substrate solution (e.g., TMB).

-

Incubate for 15-30 minutes at room temperature in the dark until a color develops.

-

-

Stopping the Reaction and Reading the Plate:

-

Add a stop solution (e.g., 2N H2SO4) to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Whole Blood Stimulation Assay

This ex vivo assay assesses the effect of this compound on cytokine production in a more physiologically relevant environment.

Methodology:

-

Blood Collection:

-

Collect whole blood from healthy volunteers or patients into tubes containing an anticoagulant (e.g., heparin).

-

-

Pre-incubation with this compound:

-

Aliquot the whole blood into tubes and pre-incubate with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Stimulation:

-

Add a stimulant (e.g., LPS) to the blood samples to induce cytokine production.

-

Incubate for a defined period (e.g., 4-24 hours) at 37°C in a humidified incubator.

-

-

Plasma Collection:

-

Centrifuge the blood samples to separate the plasma.

-

Collect the plasma supernatant and store at -80°C until analysis.

-

-

Cytokine Measurement:

-

Measure the concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the plasma samples using ELISA or a multiplex cytokine bead array.

-

-

Data Analysis:

-

Compare the cytokine levels in the this compound-treated samples to the vehicle-treated controls to determine the inhibitory effect of the compound.

-

Sputum Induction and Processing

This procedure is used to collect and analyze inflammatory cells and mediators from the airways.

Methodology:

-

Pre-medication:

-

Administer a short-acting β2-agonist (e.g., salbutamol) to the subject to prevent bronchoconstriction.

-

-

Sputum Induction:

-

The subject inhales nebulized sterile hypertonic saline (e.g., 3-5%) for increasing periods of time.

-

After each inhalation period, the subject is encouraged to cough and expectorate sputum into a sterile container.

-

-

Sputum Processing:

-

Select the dense, mucous portions of the sputum and treat with a mucolytic agent (e.g., dithiothreitol - DTT) to break down the mucus.

-

Filter the sample to remove debris.

-

Centrifuge the sample to separate the cells from the supernatant.

-

-

Cell Analysis:

-

Prepare cytospins of the cell pellet and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell count (neutrophils, eosinophils, macrophages, etc.).

-

-

Supernatant Analysis:

-

The supernatant can be stored at -80°C and used to measure the levels of soluble inflammatory mediators (e.g., cytokines, chemokines, MPO) by ELISA or other immunoassays.

-

Conclusion

This compound's mechanism of action is centered on the potent and selective inhibition of p38 MAPK, a critical node in the inflammatory signaling network. This inhibition leads to a broad suppression of pro-inflammatory cytokine and chemokine production, as evidenced by a growing body of quantitative data from clinical and preclinical investigations. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and other p38 MAPK inhibitors in the context of various inflammatory diseases. The continued exploration of this therapeutic target holds significant promise for the development of novel anti-inflammatory agents.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Sputum induction and its diagnostic applications in inflammatory airway disorders: a review [frontiersin.org]

- 4. Video: Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay [jove.com]

- 5. Measurement of cytokine production using whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sputum induction and its diagnostic applications in inflammatory airway disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Dilmapimod: A p38 MAPK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dilmapimod (formerly SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that mediates inflammatory responses. Developed by GlaxoSmithKline, this compound has been investigated for its therapeutic potential in a range of inflammatory conditions, including neuropathic pain and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The discovery of this compound emerged from research programs at GlaxoSmithKline focused on identifying novel cytokine-suppressive anti-inflammatory drugs. The p38 MAPK pathway was identified as a critical target due to its central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

The medicinal chemistry effort was centered on the development of pyridinone-based compounds as potent p38 MAPK inhibitors. This class of molecules showed promise in early screening campaigns. Through a systematic process of lead optimization, structure-activity relationship (SAR) studies were conducted to enhance potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing ultimately led to the identification of this compound (SB-681323) as a clinical candidate.

Chemical Synthesis Pathway

The chemical synthesis of this compound is a multi-step process that involves the construction of the core pyridopyrimidinone scaffold followed by the introduction of the key functional groups. The synthesis is detailed in the patent literature (WO 04073628) and is outlined below.

Scheme 1: Synthesis of this compound

Caption: A simplified workflow of the key stages in this compound synthesis.

Detailed Synthesis Steps:

-

Step 1: Formation of the Pyridopyrimidine Core. The synthesis commences with the condensation of a substituted aminopyridine derivative with a β-ketoester under acidic conditions to form the pyridinone ring. This is followed by reaction with formamide or a similar reagent to construct the fused pyrimidine ring, yielding the core pyridopyrimidinone structure.

-

Step 2: Functionalization of the Core. The core structure undergoes a series of functionalization reactions. This typically involves halogenation of the pyrimidine ring, followed by a Suzuki or Stille coupling to introduce the desired aryl or heteroaryl substituent at the 4-position.

-

Step 3: Introduction of the Side Chain. The final step involves the nucleophilic substitution of the halogenated intermediate with the appropriate amino alcohol side chain to yield this compound. The reaction is typically carried out in the presence of a base in a suitable solvent.

-

Purification. The final product is purified using standard techniques such as column chromatography and recrystallization to yield this compound of high purity.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activity of p38 MAPK. This kinase is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

As depicted in the diagram, extracellular stimuli lead to the activation of a cascade of kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates various downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as activating transcription factor 2 (ATF2). This phosphorylation cascade ultimately results in the increased transcription and translation of pro-inflammatory cytokines. This compound, by binding to the ATP-binding pocket of p38 MAPK, prevents its phosphorylation of downstream substrates, thereby disrupting this inflammatory cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| p38α MAPK IC50 | Potent (nanomolar range) | [General literature on p38 inhibitors] |

| TNF-α release inhibition (LPS-stimulated PBMCs) | Potent inhibition | [1] |

Table 2: Pharmacokinetic Properties of this compound in Humans (Severe Trauma Patients)

| Parameter | Value | Reference |

| Clearance (CL) | 35.87 L/h | |

| Volume of distribution at steady state (Vss) | 160 L |

Table 3: Clinical Efficacy of this compound in Neuropathic Pain

| Endpoint | Treatment Group | Placebo Group | p-value | Reference |

| Reduction in average daily pain score (NRS) | Statistically significant reduction | - | 0.0034 | [2] |

Experimental Protocols

p38 MAPK Inhibition Assay (Illustrative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on p38 MAPK.

References

The Pharmacological Profile of Dilmapimod (SB-681323): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilmapimod (SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that mediates cellular responses to inflammatory stimuli. By targeting p38 MAPK, this compound effectively suppresses the production of pro-inflammatory cytokines and other inflammatory mediators, positioning it as a therapeutic candidate for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and findings from key clinical investigations.

Introduction

The p38 MAPK signaling pathway plays a crucial role in the pathophysiology of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), neuropathic pain, and acute respiratory distress syndrome (ARDS).[1][2][3] Activation of p38 MAPK by cellular stressors and inflammatory cytokines leads to the downstream activation of transcription factors and other proteins, resulting in the increased expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] this compound has been developed to specifically inhibit this pathway, thereby offering a targeted approach to mitigating inflammation.

Mechanism of Action

This compound is a potent inhibitor of p38 MAPK.[3][5] Its primary mechanism of action involves the direct binding to the ATP-binding pocket of the p38 MAPK enzyme, preventing its phosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade, leading to a reduction in the production of various inflammatory mediators.

A key pharmacodynamic marker of p38 MAPK inhibition is the reduction of phosphorylated heat shock protein 27 (pHSP27).[3][6] this compound has been shown to potently inhibit the sorbitol-induced expression of pHSP27 in whole blood.[3][7] Furthermore, it has demonstrated a significant reduction in lipopolysaccharide (LPS)-induced TNF-α production, a critical pro-inflammatory cytokine.[6][7]

References

- 1. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | p38 MAPK | Autophagy | TargetMol [targetmol.com]

- 6. A randomized, placebo-controlled study of the effects of the p38 MAPK inhibitor SB-681323 on blood biomarkers of inflammation in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

Dilmapimod: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilmapimod (formerly SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation. By targeting p38 MAPK, this compound modulates the production of pro-inflammatory cytokines and other downstream effectors, making it a compound of significant interest for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and neuropathic pain. This technical guide provides an in-depth overview of this compound's target engagement, its effects on downstream signaling pathways, and detailed methodologies for key experimental assessments.

Target Engagement and Potency

This compound's primary molecular target is the p38 mitogen-activated protein kinase. While specific quantitative binding affinity data (IC50 or Ki values) for this compound against the different p38 MAPK isoforms (α, β, γ, δ) are not widely available in the public domain, its potent inhibitory activity has been demonstrated in various cellular assays. For context, other well-characterized p38 MAPK inhibitors show varying degrees of potency and selectivity.

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| This compound (SB-681323) | p38 MAPK | Not Publicly Available | |

| SB203580 | p38α/β | 50/500 | |

| BIRB 796 (Doramapimod) | p38α/β | 38/65 | |

| Losmapimod | p38α/β | 7.5/20 | |

| PH-797804 | p38α | 26 |

Downstream Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of the synthesis of pro-inflammatory cytokines and other mediators.

The p38 MAPK Signaling Cascade

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), and cellular stress. Activation of the pathway leads to the phosphorylation and activation of downstream kinases and transcription factors, ultimately resulting in the expression of inflammatory genes.

Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.

Effect of this compound on Downstream Targets

Inhibition of p38 MAPK by this compound leads to a reduction in the phosphorylation of its downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2) and heat shock protein 27 (HSP27). This, in turn, suppresses the production of key pro-inflammatory cytokines.[1] Studies in COPD patients have shown that this compound can inhibit the gene expression of IL-1β in blood and sputum cells.[2] Furthermore, analysis of gene expression changes in response to this compound has identified upstream regulators such as NF-κB, IL-1β, and TNF-α, highlighting the drug's impact on these critical inflammatory pathways.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Whole Blood Assay for TNF-α Release

This assay is used to assess the inhibitory effect of this compound on the release of TNF-α from whole blood stimulated with lipopolysaccharide (LPS).

Protocol:

-

Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Incubation: In a 96-well plate, add the diluted this compound or vehicle control to triplicate wells. Add 180 µL of whole blood to each well and incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Add 20 µL of LPS solution (final concentration 100 ng/mL) to each well to stimulate TNF-α production. For unstimulated controls, add 20 µL of vehicle.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells. Carefully collect the supernatant (plasma).

-

TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.

Caption: Workflow for the whole blood assay to measure TNF-α inhibition.

Western Blot for Phosphorylated HSP27 (p-HSP27)

This method is used to determine the effect of this compound on the phosphorylation of HSP27, a downstream substrate of the p38 MAPK pathway.

Protocol:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., anisomycin or sorbitol) for 30 minutes to induce HSP27 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., anti-p-HSP27 Ser82) overnight at 4°C. Also, probe a separate membrane with an antibody for total HSP27 as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 9.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the p-HSP27 signal to the total HSP27 signal.

Caption: Western blot workflow for analyzing p-HSP27 levels.

Quantitative PCR (qPCR) for Cytokine mRNA Expression

This protocol is used to measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines in cells from COPD patients.[3]

Protocol:

-

Sample Collection: Collect whole blood into PAXgene Blood RNA Tubes or obtain sputum cells from COPD patients treated with this compound or placebo.[3]

-

RNA Extraction: Extract total RNA from the samples using a suitable kit (e.g., PAXgene Blood RNA Kit or TRIzol for sputum cells) according to the manufacturer's instructions.[3]

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using an Agilent Bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[3]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, TaqMan Universal PCR Master Mix, and specific TaqMan Gene Expression Assays for the target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.[3]

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with the following cycling conditions: 50°C for 2 minutes, 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[3]

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Summary of Quantitative Data

The following table summarizes the key quantitative outcomes of this compound treatment from cellular and clinical studies.

| Parameter | Assay | System | Stimulus | Effect of this compound |

| TNF-α Protein Release | Whole Blood Assay | Human Whole Blood | LPS | Inhibition |

| HSP27 Phosphorylation | Western Blot | Human PBMCs | Anisomycin/Sorbitol | Inhibition |

| IL-1β mRNA Expression | qPCR | Blood/Sputum from COPD Patients | In vivo (disease state) | Downregulation |

| Gene Expression Changes | Microarray | Whole Blood from COPD Patients | In vivo (disease state) | Regulation of 62-219 probesets |

Conclusion

This compound is a potent p38 MAPK inhibitor that effectively suppresses inflammatory responses by blocking a critical signaling cascade. Its ability to reduce the production of pro-inflammatory cytokines and modulate the expression of inflammatory genes has been demonstrated in a variety of preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other p38 MAPK inhibitors, facilitating further research into their therapeutic potential for a range of inflammatory conditions.

References

Cellular Pathways Modulated by Dilmapimod Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilmapimod, also known as SB-681323, is a potent, orally active small molecule inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Consequently, it plays a central role in the pathogenesis of numerous inflammatory diseases. By targeting the p38 MAPK pathway, this compound offers a promising therapeutic strategy for a range of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuropathic pain. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

This compound's primary mechanism of action is the inhibition of p38 MAPK, a family of serine/threonine kinases comprising four isoforms: α (alpha), β (beta), γ (gamma), and δ (delta). These kinases are key components of a signaling cascade that is activated by a variety of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stressors.

Upon activation, p38 MAPK phosphorylates and activates a range of downstream targets, including other kinases and transcription factors. This leads to the increased expression of a battery of pro-inflammatory genes, including those encoding for cytokines, chemokines, and other inflammatory mediators. This compound, by inhibiting p38 MAPK, effectively dampens this inflammatory cascade.[1]

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a tiered pathway involving a series of protein kinases. A simplified representation of this pathway and the point of intervention by this compound is depicted below.

References

Dilmapimod: A Technical Guide to its Inhibitory Effect on Pro-inflammatory Cytokine Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dilmapimod (formerly SB-681323) is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, playing a pivotal role in the synthesis and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Consequently, by targeting p38 MAPK, this compound effectively suppresses the production of these key mediators, offering a promising therapeutic strategy for a range of inflammatory conditions.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its quantitative effects on TNF-α and IL-6 production, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

The inflammatory cascade is often initiated by external stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, which binds to Toll-like receptors (TLRs) on immune cells. This engagement triggers a series of intracellular signaling events that culminate in the activation of the p38 MAPK pathway. Activated p38 MAPK, in turn, phosphorylates and activates downstream transcription factors, such as Activating Transcription Factor 2 (ATF-2), and stabilizes the mRNA of pro-inflammatory cytokines, leading to increased synthesis and secretion of TNF-α and IL-6.

This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of the p38α MAPK isoform.[1] This inhibition prevents the downstream signaling events that are essential for the production of TNF-α and IL-6, thereby reducing their levels in both cellular and systemic contexts.[1]

Quantitative Data on Cytokine Suppression

Clinical and preclinical studies have demonstrated this compound's ability to reduce levels of key inflammatory markers. The following tables summarize the quantitative effects of this compound on IL-6 and TNF-α (or its soluble receptor, a surrogate marker) from published research.

Table 1: Effect of this compound on Interleukin-6 (IL-6)

| Study Population/Model | This compound Dose | Outcome Measure | Result | Citation |

| Severe Trauma Subjects at Risk for ARDS | 10 mg (24h continuous IV infusion) | Soluble IL-6 Levels | Most significant difference observed between this dosing arm and placebo. | [3] |

| COPD Patients | 25 mg (single oral dose) | IL-6 mRNA in Blood | Measured, but specific quantitative reduction not detailed in the abstract. | [4] |

| COPD Patients | 25 mg (single oral dose) | IL-6 mRNA in Sputum | Measured, but specific quantitative reduction not detailed in the abstract. | [4] |

Table 2: Effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) / sTNFR1

| Study Population/Model | This compound Dose | Outcome Measure | Result | Citation |

| Severe Trauma Subjects at Risk for ARDS | 10 mg (24h continuous IV infusion) | Soluble TNF Receptor 1 (sTNFR1) | Most significant difference observed between this dosing arm and placebo. | [3] |

| COPD Patients | 25 mg (single oral dose) | TNF-α mRNA in Blood | Measured, but specific quantitative reduction not detailed in the abstract. | [4] |

| COPD Patients | 25 mg (single oral dose) | TNF-α mRNA in Sputum | Measured, but specific quantitative reduction not detailed in the abstract. | [4] |

Experimental Protocols

The following sections detail generalized methodologies for evaluating the inhibitory effect of this compound on cytokine production in both in vitro and in vivo settings, based on standard practices in the field.

In Vitro Assay for Cytokine Inhibition in Macrophages

This protocol describes a method to assess this compound's effect on LPS-induced cytokine production in a human monocyte-derived macrophage cell line.

-

Cell Line: THP-1 human monocytic cells.

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiate monocytes into macrophages by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, wash the cells with phosphate-buffered saline (PBS) and incubate in fresh, PMA-free medium for 24 hours before the experiment.

-

-

Experimental Procedure:

-

Seed the differentiated THP-1 macrophages into 96-well plates.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control group.

-

Incubate the plates for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Alternatively, for gene expression analysis, lyse the cells after the incubation period to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of TNF-α and IL-6, using appropriate housekeeping genes for normalization.[4]

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Clinical Study Protocol for Assessing Systemic Inflammation

This protocol outlines a generalized approach for a randomized, placebo-controlled clinical trial to evaluate the anti-inflammatory effects of this compound in a patient population.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3]

-

Patient Population: Subjects with a condition characterized by systemic inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) or severe trauma.[3][5]

-

Treatment Regimen:

-

Sample Collection:

-

Collect whole blood and/or induced sputum samples at baseline (pre-dose) and at multiple time points post-administration (e.g., 1, 2, and 6 hours post-dose).[4]

-

-

Biomarker Analysis:

-

Protein Level: Separate plasma from blood samples and measure the concentrations of IL-6 and soluble TNF receptors (sTNFR1) using validated immunoassays (e.g., ELISA or multiplex bead-based assays).[3][6]

-

mRNA Level: Extract RNA from whole blood or sputum cells. Perform whole-genome expression profiling via microarray or qRT-PCR to measure the gene expression levels of TNF-α and IL-6.[4][5]

-

-

Data Analysis:

-

Compare the change from baseline in cytokine protein or mRNA levels between the this compound and placebo groups using appropriate statistical methods (e.g., ANCOVA).

-

Analyze the time course of cytokine suppression following drug administration.

-

Workflow and Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound demonstrates clear anti-inflammatory activity through the targeted inhibition of the p38 MAPK pathway, leading to a significant reduction in the production of the pro-inflammatory cytokines TNF-α and IL-6. This mechanism has been validated in both preclinical models and clinical trials across various inflammatory diseases. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to further investigate and quantify the immunomodulatory effects of this compound and other p38 MAPK inhibitors. Further studies are warranted to precisely define clinically meaningful analgesic and anti-inflammatory effect sizes in larger patient populations.[2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Dilmapimod: A p38 MAPK Inhibitor in Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dilmapimod (also known as SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation.[1][2][3][4] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), making it a compelling target for therapeutic intervention in a range of inflammatory diseases.[1][3] This technical guide summarizes the available preclinical data for this compound across various disease models, providing insights into its mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38 MAPK. This action prevents the phosphorylation of downstream substrates, ultimately leading to the reduced expression and release of key inflammatory mediators.[1][3][4] The p38 MAPK signaling cascade is a central hub for inflammatory signaling, activated by a variety of extracellular stimuli.

Preclinical Studies in Disease Models

While comprehensive preclinical data for this compound in animal models is not extensively published in publicly available literature, its investigation in several key disease areas points to its potential as a therapeutic agent. The following sections detail the findings in models of neuropathic pain, Chronic Obstructive Pulmonary Disease (COPD), and Rheumatoid Arthritis (RA).

Neuropathic Pain

Preclinical models of neuropathic pain are essential for understanding the underlying mechanisms of this debilitating condition and for testing the efficacy of novel analgesics.[2] P38 MAPK inhibitors have been shown to reduce neuronal sensitization in such models, particularly those with a significant inflammatory component.[2]

Experimental Protocol: Chronic Constriction Injury (CCI) Model in Rats

A common model to induce neuropathic pain is the Chronic Constriction Injury (CCI) model.

Quantitative Data

| Study Population | Treatment | Outcome Measure | Result | p-value |

| Patients with nerve trauma, radiculopathy, or carpal tunnel syndrome (n=43)[2] | This compound (15 mg/day, oral) vs. Placebo | Average daily pain score (NRS) | 0.80 point reduction [95% CI (0.28, 1.33)] | 0.0034 |

Chronic Obstructive Pulmonary Disease (COPD)

COPD is characterized by chronic inflammation of the airways. The p38 MAPK pathway is known to be activated in the lungs of COPD patients, suggesting its role in the disease's pathogenesis.[5]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice

Animal models using LPS inhalation are frequently employed to study the acute inflammatory response relevant to COPD exacerbations.

Quantitative Data

A clinical study in COPD patients evaluated the effect of single oral doses of this compound on biomarkers of inflammation.[6]

| Study Population | Treatment | Biomarker | Inhibition vs. Placebo (Weighted Mean, 0-6h or 0-24h) | p-value |

| COPD Patients (n=17)[6] | This compound (7.5 mg) | Phosphorylated HSP27 (pHSP27) | 58% reduction | < .0001 |

| This compound (25 mg) | Phosphorylated HSP27 (pHSP27) | 58% reduction | < .0001 | |

| This compound (7.5 mg) | LPS-induced TNF-α production | 33.4% reduction | 0.02 | |

| This compound (25 mg) | LPS-induced TNF-α production | 40% reduction | 0.005 |

Gene expression analysis in COPD patients treated with this compound showed regulation of several genes, including IL-1β, which is known to influence C-reactive protein (CRP) levels.[1][5]

Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by inflammation of the synovial joints. The p38 MAPK pathway is implicated in the inflammatory cascade that drives joint destruction in RA.[1][3]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model of RA as it shares many pathological features with the human disease.[7][8]

Quantitative Data

Conclusion

This compound, as a selective p38 MAPK inhibitor, demonstrates a clear mechanism of action by suppressing the production of key pro-inflammatory cytokines. While detailed quantitative data from preclinical animal studies are not extensively published, the available clinical data in neuropathic pain and COPD, along with the well-established role of the p38 MAPK pathway in inflammatory diseases, strongly support its therapeutic potential. The experimental models described in this guide provide a framework for the preclinical evaluation of p38 MAPK inhibitors like this compound. Further publication of preclinical efficacy and dose-ranging studies in relevant animal models would be invaluable for the continued development and understanding of this class of anti-inflammatory agents.

References

- 1. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gene expression changes caused by the p38 MAPK inhibitor this compound in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Dilmapimod

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilmapimod (also known as SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that responds to inflammatory stimuli.[1][2][3] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] By inhibiting p38 MAPK, this compound effectively reduces the release of these inflammatory mediators, making it a compound of interest for the treatment of various inflammatory conditions.[4]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The protocols cover the assessment of its inhibitory effect on p38 MAPK signaling and the subsequent reduction in cytokine production.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical pathway in the cellular response to stress and inflammation. External stimuli, such as lipopolysaccharide (LPS), activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including transcription factors and other kinases, leading to the expression of inflammatory genes and the production of cytokines like TNF-α.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of p38 MAPK inhibitors. Data for Losmapimod, a structurally similar p38 inhibitor, is included for comparative purposes.

| Compound | Assay Type | Cell Line/Enzyme | Endpoint | IC50/pKi | Reference |

| GSK p38 Inhibitor | Fluorescence Anisotropy Kinase Binding | p38 | Binding Affinity | pKi: 7.8-8.8 | Patent WO 04073628 |

| Losmapimod | Biochemical Kinase Assay | p38α | Enzymatic Activity | 23 nM | ERS Publications[5] |

| Losmapimod | Cell-Based Cytokine Release | Human PBMCs | LPS-stimulated TNF-α release | 27 nM | ERS Publications[5] |

Experimental Protocols

Cell-Based Assay for Inhibition of LPS-Induced TNF-α Production in Human PBMCs

This protocol describes a method to evaluate the potency of this compound in inhibiting the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (SB-681323)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Microplate reader

Protocol:

-

PBMC Isolation and Seeding:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Count the cells and adjust the density to 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add 50 µL of the diluted this compound or vehicle control (medium with the same DMSO concentration) to the appropriate wells.

-

Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in culture medium. A final concentration of 100 ng/mL is commonly used, but this should be optimized for each batch of LPS and cell type.

-

Add 50 µL of the LPS solution to all wells except for the unstimulated control wells. Add 50 µL of culture medium to the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

TNF-α Measurement:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Inhibition of Sorbitol-Induced HSP27 Phosphorylation Assay

This protocol outlines a method to assess the inhibitory activity of this compound on the p38 MAPK pathway by measuring the phosphorylation of its downstream substrate, Heat Shock Protein 27 (HSP27).

Materials:

-

A suitable cell line expressing p38 MAPK and HSP27 (e.g., HeLa, U937)

-

Appropriate cell culture medium (e.g., DMEM for HeLa, RPMI-1640 for U937) with supplements

-

Sorbitol

-

This compound (SB-681323)

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes

-

Primary antibodies: anti-phospho-HSP27 (Ser82) and anti-total-HSP27

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Protocol:

-

Cell Culture and Plating:

-

Culture the chosen cell line according to standard protocols.

-

Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Induce p38 MAPK activation by adding sorbitol to a final concentration of 400 mM.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the anti-phospho-HSP27 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-HSP27 antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-HSP27 and total-HSP27.

-

Normalize the phospho-HSP27 signal to the total-HSP27 signal for each sample.

-

Calculate the percentage of inhibition of HSP27 phosphorylation for each this compound concentration relative to the vehicle-treated, sorbitol-stimulated control.

-

Determine the IC50 value as described in the previous protocol.

-

Experimental Workflow Diagram

References

Application Notes and Protocols for a Dilmapimod-Based High-Throughput Screen

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in regulating inflammatory responses.[1] They are activated by a variety of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stress.[1][2][3] Upon activation, p38 MAPKs phosphorylate a range of downstream targets, including transcription factors and other kinases, leading to the production of inflammatory mediators.[1][2] The p38α isoform is particularly well-characterized and is considered a key target for the development of anti-inflammatory therapeutics.[4][5]

Dilmapimod (also known as SB-681323) is a potent and selective inhibitor of p38 MAPK.[6][7] It has been investigated in clinical trials for various inflammatory conditions.[6][7][8] By inhibiting p38 MAPK, this compound can suppress the production of pro-inflammatory cytokines and other mediators, making it a valuable tool for studying the p38 MAPK signaling pathway and a reference compound for the discovery of novel p38 MAPK inhibitors.[7][9]

These application notes provide detailed protocols for developing and validating both biochemical and cell-based high-throughput screening (HTS) assays for the discovery of novel p38 MAPK inhibitors, using this compound as a reference control.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. The diagram below illustrates a simplified representation of this pathway, highlighting the central role of p38 MAPK and the points of inhibition by molecules like this compound.

Part 1: Biochemical High-Throughput Screening

Biochemical assays are essential for the primary screening of large compound libraries to identify direct inhibitors of a target enzyme. In this section, we describe three common HTS-compatible biochemical assay formats for p38α MAPK: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (LanthaScreen®), a Homogeneous Time Resolved Fluorescence (HTRF®) assay, and a bioluminescence-based ADP-Glo™ assay.

Experimental Workflow: Biochemical HTS

The following diagram outlines the general workflow for a biochemical HTS campaign to identify p38α MAPK inhibitors.

Protocol 1: LanthaScreen® TR-FRET Kinase Binding Assay

This protocol is adapted for a 384-well plate format and is based on the principle of competitive displacement of a fluorescently labeled tracer from the kinase active site.

Materials:

-

p38α MAPK, active: (e.g., Invitrogen™, Cat. No. PV3305)

-

LanthaScreen® Eu-anti-GST Antibody: (Invitrogen™)

-

Kinase Tracer 236: (Invitrogen™)

-

This compound: (e.g., AbMole BioScience, Cat. No. M2139)

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and this compound in 100% DMSO.

-

Dispense 2 µL of the diluted compounds or this compound into a 384-well assay plate. For negative controls (0% inhibition), dispense 2 µL of DMSO.

-

-

Enzyme/Antibody Mix Preparation:

-

Prepare a 2X solution of p38α MAPK and Eu-anti-GST antibody in Assay Buffer.

-

Add 4 µL of the enzyme/antibody mix to each well of the assay plate.

-

-

Tracer Addition:

-

Prepare a 2X solution of Kinase Tracer 236 in Assay Buffer.

-

Add 4 µL of the tracer solution to each well.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Plate Reading:

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Normalize the data using DMSO-only wells (0% inhibition) and wells with a high concentration of this compound (100% inhibition).

-

Plot the normalized percent inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: ADP-Glo™ Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is suitable for a 384-well plate format.

Materials:

-

p38α Kinase Enzyme System: (e.g., Promega, Cat. No. V2851, includes p38α, ATF2 substrate, and reaction buffer)

-

ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101)

-

This compound: (e.g., AbMole BioScience, Cat. No. M2139)

Procedure:

-

Compound Plating:

-

Dispense 1 µL of test compounds or this compound at various concentrations into a 384-well plate. Use DMSO for no-inhibition controls.

-

-

Kinase Reaction:

-

Add 2 µL of p38α kinase to each well.

-

Initiate the reaction by adding 2 µL of a mix containing the ATF2 substrate and ATP.

-

Incubate at room temperature for 60 minutes.

-

-

ADP-Glo™ Reagent Addition:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Plate Reading:

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the luminescent signal using controls (no enzyme for background, DMSO for 100% activity).

-

Calculate percent inhibition and determine IC₅₀ values as described for the TR-FRET assay.

Data Presentation: Biochemical Assays

The following tables present illustrative data for this compound and other known p38 MAPK inhibitors in the described biochemical HTS assays.

Table 1: HTS Assay Validation Parameters

| Parameter | LanthaScreen® TR-FRET | ADP-Glo™ | Acceptance Criteria |

| Z'-factor | 0.82 | 0.79 | > 0.5 |

| Signal-to-Background | 12.5 | 150 | > 10 |

| CV (%) for Max Signal | 4.2 | 5.1 | < 15% |

| CV (%) for Min Signal | 5.8 | 6.3 | < 15% |

Table 2: IC₅₀ Values of Reference Inhibitors in Biochemical Assays

| Compound | LanthaScreen® p38α IC₅₀ (nM) | ADP-Glo™ p38α IC₅₀ (nM) |

| This compound | 15 | 20 |

| SB203580 | 50 | 65 |

| Losmapimod | 25 | 30 |

Note: The IC₅₀ values presented are for illustrative purposes and may vary depending on experimental conditions.

Part 2: Cell-Based High-Throughput Screening

Cell-based assays are crucial for confirming the activity of hits from primary biochemical screens in a more physiologically relevant context. These assays measure the inhibition of p38 MAPK signaling within intact cells.

Experimental Workflow: Cell-Based HTS

The diagram below illustrates a typical workflow for a cell-based HTS assay to identify inhibitors of p38 MAPK signaling.

Protocol 3: HTRF® Phospho-p38 (Thr180/Tyr182) Cellular Assay

This protocol describes a homogeneous, cell-based assay to measure the phosphorylation of p38 MAPK at Thr180/Tyr182 in response to a pro-inflammatory stimulus.

Materials:

-

HeLa or THP-1 cells

-

Cell Culture Medium: (e.g., DMEM with 10% FBS)

-

HTRF® Phospho-p38 (Thr180/Tyr182) Assay Kit: (e.g., Cisbio)

-

TNF-α, human: (e.g., R&D Systems)

-

This compound: (e.g., AbMole BioScience, Cat. No. M2139)

-

384-well, white, solid-bottom assay plates

Procedure:

-

Cell Seeding:

-

Seed HeLa or THP-1 cells into a 384-well plate at a density of 10,000-20,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and this compound.

-

Add the compounds to the cells and pre-incubate for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Add TNF-α to each well to a final concentration of 10 ng/mL to stimulate p38 MAPK phosphorylation. For negative controls, add assay buffer.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and HTRF® Detection:

-

Add the HTRF® lysis buffer containing the Eu-cryptate labeled anti-p38 antibody and the d2 labeled anti-phospho-p38 (Thr180/Tyr182) antibody.

-

Incubate for 4 hours at room temperature, protected from light.

-

-

Plate Reading:

-

Read the plate on an HTRF®-compatible plate reader with excitation at 320 nm and dual emission at 620 nm and 665 nm.

-

Data Analysis:

-

Calculate the HTRF® ratio (665 nm emission / 620 nm emission) and normalize the data using stimulated cells treated with DMSO (0% inhibition) and unstimulated cells (100% inhibition).

-

Determine IC₅₀ values by plotting the percent inhibition against the log of the compound concentration.

Data Presentation: Cell-Based Assay

The following tables present illustrative data for a cell-based HTS assay.

Table 3: Cell-Based HTS Assay Validation Parameters

| Parameter | HTRF® Phospho-p38 Assay | Acceptance Criteria |

| Z'-factor | 0.75 | > 0.5 |

| Signal-to-Background | 8.0 | > 5 |

| CV (%) for Max Signal | 6.8 | < 15% |

| CV (%) for Min Signal | 7.5 | < 15% |

Table 4: IC₅₀ Values of Reference Inhibitors in Cell-Based Assay

| Compound | HTRF® Phospho-p38 IC₅₀ (nM) in TNF-α stimulated HeLa cells |

| This compound | 55 |

| SB203580 | 150 |

| Losmapimod | 80 |

Note: The IC₅₀ values presented are for illustrative purposes and may vary depending on the cell line, stimulus, and experimental conditions.

This compound Selectivity

To ensure that identified hits are specific for p38 MAPK, it is important to assess their selectivity against other kinases. This compound exhibits good selectivity for p38α and p38β isoforms over other kinases. A comprehensive understanding of a compound's selectivity profile is crucial for its development as a therapeutic agent. It is recommended to profile promising hits against a panel of kinases to determine their selectivity.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the development and execution of high-throughput screens to identify and characterize novel p38 MAPK inhibitors. This compound serves as an excellent positive control for these assays due to its high potency and well-defined mechanism of action. By employing these methodologies, researchers can effectively advance their drug discovery programs targeting the p38 MAPK pathway for the treatment of inflammatory diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Invitrogen Human MAPK14 (p38 alpha), GST Tag Recombinant Protein 10 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]

- 3. Human p38 MAPK (Total) ELISA Kit (KHO0061) - Invitrogen [thermofisher.com]

- 4. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Clinical trial of the p38 MAP kinase inhibitor this compound in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abmole.com [abmole.com]

Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression After Dilmapimod Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing quantitative Polymerase Chain Reaction (qPCR) for analyzing changes in gene expression following treatment with Dilmapimod. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate a thorough understanding of the molecular effects of this p38 MAPK inhibitor.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its activation leads to the expression of various pro-inflammatory cytokines and other mediators. By inhibiting p38 MAPK, this compound can modulate the expression of genes involved in inflammation, making it a compound of interest for treating inflammatory diseases.

The p38 MAPK signaling cascade is typically initiated by cellular stresses and inflammatory cytokines. This leads to the activation of downstream kinases and transcription factors, ultimately resulting in the altered expression of target genes. This compound's inhibitory action on p38 MAPK is expected to downregulate the expression of key pro-inflammatory genes.

Principle of Quantitative PCR (qPCR) for Gene Expression Analysis

Quantitative PCR, also known as real-time PCR, is a powerful technique for measuring the amount of a specific nucleic acid sequence in a sample. In the context of gene expression analysis, qPCR is used to quantify the levels of messenger RNA (mRNA) for specific genes of interest. The process involves two main steps:

-

Reverse Transcription: The mRNA from the cells is first converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for a PCR reaction with gene-specific primers. The amplification of the target DNA sequence is monitored in real-time using fluorescent dyes or probes.

The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq) is inversely proportional to the initial amount of target mRNA. By comparing the Cq values of treated and untreated samples, the relative change in gene expression can be determined.

Expected Gene Expression Changes After this compound Treatment

Based on its mechanism of action, this compound is expected to downregulate the expression of genes that are positively regulated by the p38 MAPK pathway. Key target genes of interest for qPCR analysis after this compound treatment include:

-

Pro-inflammatory Cytokines:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1 beta (IL-1β)

-

Interleukin-6 (IL-6)

-

-

Other Inflammatory Mediators and Signaling Molecules:

-

Signal Transducer and Activator of Transcription 1 (STAT1)

-

Matrix Metallopeptidase 9 (MMP-9)

-

Caveolin 1 (CAV1)

-

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a qPCR analysis of gene expression changes in a human macrophage-like cell line (e.g., THP-1) following treatment with this compound.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Culture:

-